2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
Overview
Description
Chlorfenapyr is a pesticide and specifically a pro-insecticide, meaning it is metabolized into an active insecticide after entering the host . It is derived from a class of microbially produced compounds known as halogenated pyrroles .
Molecular Structure Analysis
The IUPAC name for Chlorfenapyr is 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile . The molecular weight is 407.613 .Chemical Reactions Analysis
While specific chemical reactions involving Chlorfenapyr are not detailed in the sources, it’s known that the compound is used in the protection of crops from pests .Physical and Chemical Properties Analysis
Chlorfenapyr has a molecular weight of 407.62 g·mol−1 and a density of 0.543 g/ml . Its melting point ranges from 100 to 101 °C .Scientific Research Applications
Synthesis and Potential Biological Activity
- The synthesis of heterocyclic compounds with potential biological activities has been explored. For example, the reaction of similar chlorophenyl compounds with antipyrin led to derivatives that exhibited antimicrobial and antifungal activities (Sayed et al., 2003).
Antimicrobial Agents
- The synthesis of new quinazolines, which are structurally related to chlorophenyl compounds, has been reported. These compounds showed promising antibacterial and antifungal activities against various pathogens (Desai et al., 2007).
Insecticide Intermediate
- A study reported the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole, a new insecticide. The synthesis involved a series of reactions starting from chloro derivatives (Niu Wen-bo, 2011).
Antitumor Activity
- Research on the synthesis of pyrazolo[1,5-a] pyrimidine derivatives, similar to the chlorophenyl compound, has indicated promising anticancer activities. These compounds inhibited the proliferation of human lung adenocarcinoma and gastric cancer cell lines (Jin Liu Jin Liu et al., 2020).
Crystallographic Studies
- A crystallographic study of a compound structurally similar to 2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate revealed insights into its molecular structure and bonding characteristics (Mohd Abdul Fatah Abdul Manan et al., 2011).
Catalytic Synthesis
- The palladium-catalyzed synthesis of triazolopyridines has been reported, where chlorophenyl derivatives were used as precursors. Such synthesis processes are crucial for developing heterocyclic compounds with various applications (O. Thiel et al., 2014).
Mechanism of Action
Chlorfenapyr works by disrupting the production of adenosine triphosphate (ATP). Specifically, oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N3OS2/c16-10-3-1-8(2-4-10)12(24)7-26-14(25)23-22-13-11(17)5-9(6-21-13)15(18,19)20/h1-6H,7H2,(H,21,22)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJHVMWVPECAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115571 | |
Record name | 2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazinecarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-82-5 | |
Record name | 2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazinecarbodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338791-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazinecarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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